
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Ionic Liquids and Phase Behavior
Ionic Liquids and Phase Behavior : Research has delved into the phase behavior of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, in combination with various solutes including polar and non-polar aromatic compounds like aniline. It was observed that the choice of anion, bistriflamide or triflate, significantly impacts the solvent abilities of the ionic liquids, particularly influencing the solubility of aromatic compounds. This knowledge opens pathways for using mixed ionic liquid solvents and solutions as tuneable solvents for aromatic solutes, having potential applications in the separation of these molecules from their aqueous solutions or extraction from original matrices (Visak et al., 2014).
Synthesis and Cyclocondensation Reactions
Synthesis and Cyclocondensation Reactions : The synthesis of 2-(azolyl)anilines, which are structurally related to 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, has been extensively studied. These compounds have shown effectiveness as 1,5-nucleophiles in cyclocondensation reactions, besides displaying notable biological activity. This highlights the synthetic versatility and potential biological relevance of related aniline derivatives (Antypenko et al., 2017).
Stability and Degradation Studies
Degradation Studies of Analogous Compounds : Nitisinone, bearing structural similarity to 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, has been studied for its stability and degradation pathways. Understanding the stability of such compounds in varying conditions and identifying their degradation products is crucial for comprehending their environmental impact and potential risks or benefits in various applications (Barchańska et al., 2019).
Applications in Organic Synthesis
Use in Organic Synthesis : The review on CF bond activation in aliphatic fluorides offers insights into new methodologies for the synthesis of fluorinated building blocks, as well as versatile non-fluorinated products. This area of study is relevant for compounds like 2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline, as it opens avenues for creating new molecules and understanding the reaction mechanisms and potential applications of such compounds (Shen et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-difluorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBTUZDDDBCJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


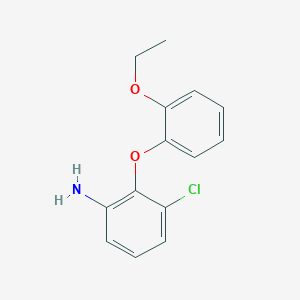

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
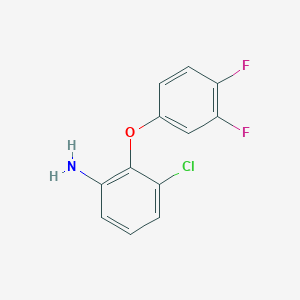
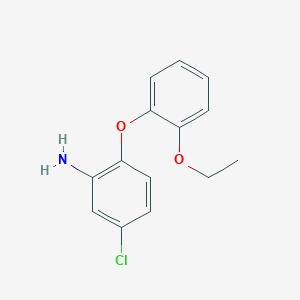
![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

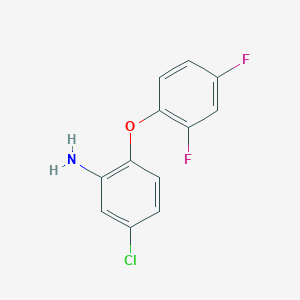
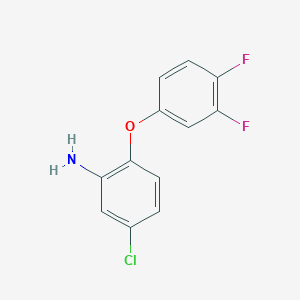
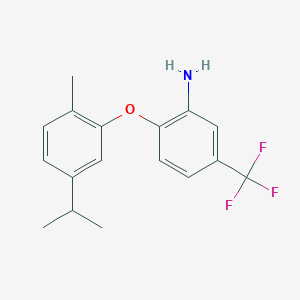

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
